5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiadiazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, followed by cyclization with appropriate reagents to form the thiadiazole ring . The oxadiazole ring can be formed through the reaction of hydrazine derivatives with carboxylic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
5-(1,2,3-Thiadiazol-4-yl)furan-2-carboxylic acid: Similar structure but with a furan ring instead of an oxadiazole ring.
2-Substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid: Contains a furoic acid moiety instead of an oxadiazole ring.
Uniqueness
5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both thiadiazole and oxadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H2N4O3S |
---|---|
Molecular Weight |
198.16 g/mol |
IUPAC Name |
5-(thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H2N4O3S/c10-5(11)3-6-4(12-8-3)2-1-13-9-7-2/h1H,(H,10,11) |
InChI Key |
DRYLMTDTPKKWSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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